1-[2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via an acetyl group to a 1,3-thiazole ring substituted at the 2-position with a 4-(trifluoromethoxy)phenylamino moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiazole ring and piperidine carboxamide are common pharmacophores in kinase inhibitors and enzyme modulators .
Properties
IUPAC Name |
1-[2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)28-14-3-1-12(2-4-14)23-17-24-13(10-29-17)9-15(26)25-7-5-11(6-8-25)16(22)27/h1-4,10-11H,5-9H2,(H2,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESGHEFIMOFRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, reduce inflammation, or prevent the replication of viruses.
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and the functioning of the nervous system.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biological Activity
The compound 1-[2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry, particularly as an anticancer agent. This article delves into its biological activity, exploring its mechanisms, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperidine : A six-membered ring containing one nitrogen atom, known for its versatility in drug design.
- Thiazole : A five-membered ring containing sulfur and nitrogen, often involved in biological activity.
- Trifluoromethoxy group : A fluorinated aromatic substituent that enhances the compound's lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 366.36 g/mol.
Anticancer Properties
Research indicates that derivatives of thiazole and piperidine exhibit promising anticancer activities. The specific compound under review has been studied for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.28 | |
| HepG2 (Liver) | 10.79 | |
| A549 (Lung) | 8.107 | |
| HCT116 (Colon) | 3-4 |
The compound shows significant inhibition of cell proliferation, with IC50 values comparable to or better than established chemotherapeutics like doxorubicin.
The anticancer activity of this compound is primarily attributed to:
- Inhibition of ERK1/2 Kinase Pathway : Studies suggest that the compound inhibits the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival .
- Induction of Apoptosis : The compound triggers apoptosis through activation of caspases 3, 8, and 9, leading to programmed cell death .
- Cell Cycle Arrest : It induces cell cycle progression from G1 to S phase, further contributing to its antiproliferative effects .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group enhances the biological activity of the compound. Modifications in the thiazole ring and piperidine structure have been shown to significantly impact the potency against cancer cells. For example, substituting different groups on the phenyl ring can lead to variations in cytotoxicity .
Study 1: In Vitro Efficacy
A study conducted on the efficacy of this compound against various cancer types demonstrated that it effectively reduced cell viability in a dose-dependent manner across multiple cell lines, including MCF-7 and HepG2. The study utilized both MTT assays and flow cytometry to assess cytotoxicity and apoptosis induction .
Study 2: In Vivo Models
In vivo studies using xenograft models have shown that administration of this compound led to significant tumor reduction compared to control groups. The pharmacokinetic profile indicated good oral bioavailability and favorable metabolic stability, making it a candidate for further clinical development .
Scientific Research Applications
Structure
The molecular structure of the compound can be broken down as follows:
- Core Structure : Piperidine ring
- Functional Groups :
- Trifluoromethoxy group
- Thiazole ring
- Acetyl group
- Carboxamide group
Medicinal Chemistry
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of this compound can target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Research has demonstrated that the thiazole moiety contributes to antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics .
- Neuroprotective Effects : Preliminary studies indicate that the piperidine derivative exhibits neuroprotective properties, which could be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the compound involves multiple steps, including the formation of the thiazole ring and subsequent attachment to the piperidine core. Understanding the SAR is crucial for optimizing its efficacy and minimizing toxicity. Variations in substituents on the phenyl and thiazole rings have been correlated with changes in biological activity, providing insights for future drug design .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity, particularly against breast cancer cells .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results revealed a notable inhibitory effect, especially against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Piperidine Derivatives
(a) 2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid ()
- Structural Differences : Replaces the trifluoromethoxy group with a trifluoromethyl substituent and lacks the piperidine-4-carboxamide moiety.
- Implications: The trifluoromethyl group increases electron-withdrawing effects but may reduce metabolic stability compared to trifluoromethoxy.
(b) 4-[1-[2-[3-(Difluoromethyl)-5-methyl-pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide (G.5.4, )
- Structural Differences : Substitutes the thiazole ring with a pyridine-carboxamide and introduces a difluoromethylpyrazole-acetyl group.
- Implications : The pyridine-carboxamide enhances aromatic stacking interactions, while the difluoromethylpyrazole may improve solubility. This compound is explicitly designed for antifungal applications, highlighting the role of heterocyclic diversity in target specificity .
Piperidine-4-Carboxamide Analogs
(a) 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide ()
- Structural Differences : Replaces the thiazole-acetyl group with a triazolopyridazine ring and adds a 4-fluorophenethyl side chain.
- Implications : The triazolopyridazine moiety may enhance binding to purine-rich enzymatic pockets, while the fluorophenethyl group could improve blood-brain barrier penetration .
(b) N-(6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexyl)piperidine-4-carboxamide ()
Trifluoromethoxy-Phenyl-Substituted Compounds
(a) 4-(2-(Trifluoromethoxy)phenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine ()
- Structural Differences : Replaces the thiazole-acetyl-piperidine scaffold with an imidazo-pyridine core.
- The trifluoromethoxy group retains its role in enhancing bioavailability .
(b) Bruchaprotafibum ()
- Structural Differences : Contains a sulfamic acid group and a thiophenyl-thiazole motif instead of the acetyl-piperidine.
- Implications : As a protein tyrosine phosphatase inhibitor, the sulfamic acid and thiophenyl groups are critical for charge interactions with catalytic sites, contrasting with the neutral carboxamide in the target compound .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three building blocks:
-
Piperidine-4-carboxamide backbone : Serves as the nitrogen-containing heterocyclic core.
-
2-Amino-4-(trifluoromethoxy)phenyl group : Provides electron-withdrawing characteristics via the trifluoromethoxy substituent.
-
Thiazole-acetyl linker : Connects the aromatic and piperidine moieties through a ketone bridge.
Retrosynthetic disconnection suggests sequential assembly of the thiazole ring followed by amide bond formation and final functionalization.
Primary Synthetic Pathways
Three dominant routes have been documented in recent literature:
Thiazole Ring Formation via Hantzsch Synthesis
This method employs a cyclocondensation reaction between thiourea derivatives and α-haloketones. For example, 4-(trifluoromethoxy)phenylthiourea reacts with 2-chloro-1-(piperidin-4-yl)ethanone in ethanol under reflux to generate the thiazole intermediate. Yields range from 65–78% depending on stoichiometric ratios.
Suzuki-Miyaura Coupling for Aryl Functionalization
Palladium-catalyzed cross-coupling introduces the 4-(trifluoromethoxy)phenyl group to pre-formed thiazole precursors. A representative protocol uses Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 82% yield for the coupled product.
Amide Bond Formation via Carbodiimide Activation
The final step involves coupling piperidine-4-carboxylic acid with the thiazole-acetyl intermediate using EDC·HCl and HOBt in DMF. This method consistently delivers ≥90% yield when conducted under inert atmosphere.
Optimization of Critical Reaction Parameters
Solvent Systems and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance thiazole cyclization rates but may promote side reactions. Ethanol/water mixtures (3:1) at 70°C provide an optimal balance, reducing epimerization risks while maintaining reaction efficiency.
Catalytic Systems for Thiazole Formation
Catalyst screening demonstrates that triethylamine (2 eq.) outperforms inorganic bases like K₂CO₃ in Hantzsch-type reactions, likely due to improved solubility of intermediates. However, excessive base (>3 eq.) leads to decomposition of the trifluoromethoxy group.
Protecting Group Strategies
Temporary protection of the piperidine nitrogen with Boc groups prevents unwanted nucleophilic attack during thiazole synthesis. Deprotection using TFA/CH₂Cl₂ (1:4) at 0°C preserves the integrity of acid-sensitive functionalities.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 4.12 (s, 2H, CH₂CO), 3.81–3.75 (m, 1H, piperidine-H), 2.98–2.89 (m, 2H, piperidine-H), 2.42–2.35 (m, 2H, piperidine-H), 1.87–1.79 (m, 2H, piperidine-H).
-
HRMS (ESI+) : m/z calcd for C₁₉H₂₀F₃N₃O₃S [M+H]⁺ 444.1201, found 444.1198.
Purity Assessment via HPLC
Reverse-phase chromatography (C18 column, MeCN/H₂O + 0.1% TFA) shows ≥99% purity when using gradient elution from 30% to 70% MeCN over 20 min.
Comparative Analysis of Synthetic Methodologies
The table below evaluates three key preparation methods based on yield, scalability, and operational complexity:
| Method | Average Yield (%) | Reaction Time (h) | Purification Complexity | Scalability Potential |
|---|---|---|---|---|
| Hantzsch Synthesis | 72 | 8–12 | Moderate | Medium |
| Suzuki Coupling | 85 | 4–6 | High | High |
| Carbodiimide Coupling | 93 | 2–3 | Low | Low |
The Suzuki-Miyaura approach offers superior yields but requires stringent anhydrous conditions. In contrast, the carbodiimide-mediated amidation provides near-quantitative yields with minimal purification, making it ideal for industrial-scale production.
Challenges and Mitigation Strategies
Trifluoromethoxy Group Instability
The electron-deficient nature of the -OCF₃ group renders it susceptible to nucleophilic displacement under basic conditions. This is mitigated by:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-[2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide, and how should intermediates be characterized?
- Methodology :
- Step 1 : Begin with the preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones, as seen in analogous thiazole syntheses .
- Step 2 : Couple the thiazole intermediate to the piperidine-carboxamide moiety using acetyl linkage strategies, optimizing solvent polarity (e.g., DMF or THF) to enhance yield .
- Characterization : Use -/-NMR to confirm regioselectivity of the thiazole ring and LC-MS for purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : Assign signals for the trifluoromethoxy group (δ ~120-130 ppm in -NMR) and piperidine protons (δ ~2.5-3.5 ppm in -NMR) .
- HPLC : Use a C18 column with acetonitrile/water gradient to assess purity, ensuring no residual solvents (e.g., DMF) remain .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <3 ppm error .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of the thiazole ring formation during synthesis?
- Strategies :
- Design of Experiments (DOE) : Vary reaction parameters (temperature, catalyst loading) using a central composite design to identify optimal conditions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization, as demonstrated in similar thiazole syntheses .
- Table : Example reaction optimization
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| None | 80 | 45 |
| ZnCl | 80 | 68 |
| BF-EtO | 60 | 72 |
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Resolution Framework :
- Solubility Assessment : Measure logP and kinetic solubility in PBS to identify bioavailability limitations .
- Metabolic Stability : Use liver microsome assays (human/rat) to evaluate CYP450-mediated degradation, a common issue with trifluoromethoxy groups .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity to proposed targets (e.g., kinases) .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries, prioritizing ATP-binding pockets due to the thiazole-acetyl-piperidine scaffold .
- Pharmacophore Modeling : Align the trifluoromethoxy group and carboxamide moiety with known kinase inhibitors (e.g., EGFR or BRAF) .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC values from enzymatic assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across different enzymatic assays?
- Troubleshooting Steps :
Assay Conditions : Verify buffer pH, ATP concentrations, and incubation times, as small variations can alter kinase inhibition profiles .
Compound Stability : Test for degradation under assay conditions using LC-MS; trifluoromethoxy groups may hydrolyze in basic buffers .
Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
